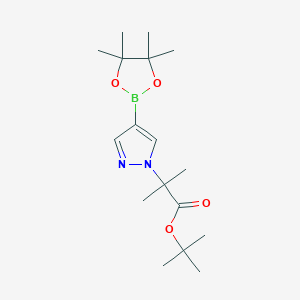
1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride
Descripción general
Descripción
The compound “1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride” is likely to be an organic compound consisting of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carboxylic acid group attached at the 4-position of the imidazole ring. The 1-position of the imidazole ring is substituted with a 3,4-dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the carboxylic acid group, and the 3,4-dichlorophenyl group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as acidity due to the carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could react with bases to form a carboxylate anion, or it could be reduced to an alcohol. The aromatic dichlorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The dichlorophenyl group might increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Luminescence Sensing and Metal-Organic Frameworks
Luminescence Sensing : Imidazole derivatives have been synthesized and studied for their luminescence properties. Specifically, lanthanide(III)-organic frameworks incorporating imidazole dicarboxylate ligands have demonstrated potential as fluorescence sensors for detecting benzaldehyde derivatives due to their selective sensitivity and characteristic sharp emission bands. These properties suggest their utility in chemical sensing applications (Shi et al., 2015).
Metal-Organic Frameworks (MOFs) : Imidazole-based ligands have been used to construct MOFs with interesting photophysical and magnetic properties. A study utilizing a terthiophene-based imidazole linker to synthesize a MOF demonstrated ligand-based emission and metal-based magnetic behaviors, highlighting the multifunctionality of imidazole derivatives in material science (Wang et al., 2021).
Hydrogen Bonding and Structural Analysis
- Imidazole derivatives have been explored for their ability to form hydrogen-bonded structures. Research into bisphenol imidazole derivatives revealed their potential to host anions through electrostatic interactions and hydrogen bonding, indicating their relevance in creating complex molecular architectures (Nath & Baruah, 2012).
Corrosion Inhibition
- The study of imidazole derivatives as corrosion inhibitors on mild steel in acidic environments has shown promising results. Derivatives demonstrated the ability to act as effective anodic inhibitors, suggesting their potential in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Ouakki et al., 2018).
Chemical Synthesis and Drug Development
- Imidazole derivatives play a key role in the synthesis of various chemical compounds, including potential pharmaceuticals. The efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under specific conditions illustrates the utility of imidazole-related chemistry in creating molecules with potential antibacterial and antifungal applications (Machado et al., 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- Gebreselasse Berhe, H., Birhan, Y. S., Beshay, B. Y., Habib, H. J., Hymete, A., & Bekhit, A. A. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. BMC Chemistry, 18(1), 9
- Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(16), 5638-5658
- Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. (n.d.). Retrieved from Academia.edu
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)imidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2.ClH/c11-7-2-1-6(3-8(7)12)14-4-9(10(15)16)13-5-14;/h1-5H,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWHRNJWNJJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=C2)C(=O)O)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)







![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)

